5-Methoxy-N-phenylnicotinamide is an organic compound classified as a derivative of nicotinamide. Its molecular formula is , and it features a methoxy group at the 5-position and a phenyl group attached to the nitrogen atom of the amide. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and biochemistry.
5-Methoxy-N-phenylnicotinamide can be synthesized from 5-methoxy nicotinic acid and aniline, typically employing coupling agents to facilitate the reaction. It falls under the category of heterocyclic compounds, specifically those that incorporate a pyridine ring structure, which is common in many biologically active molecules.
The synthesis of 5-Methoxy-N-phenylnicotinamide generally follows these steps:
The molecular structure of 5-Methoxy-N-phenylnicotinamide includes:
The compound's structural characteristics contribute to its biological activity and its ability to interact with various molecular targets.
5-Methoxy-N-phenylnicotinamide can undergo several chemical reactions:
The mechanism of action for 5-Methoxy-N-phenylnicotinamide primarily involves its interaction with specific enzymes or receptors. The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, it could interact with receptor sites, altering signal transduction pathways relevant to various biological processes.
Relevant spectral data (e.g., NMR, IR) can provide further insights into the compound's structural characteristics and confirm its identity during synthesis .
5-Methoxy-N-phenylnicotinamide has several applications:
5-Methoxy-N-phenylnicotinamide represents a structurally novel compound with emerging significance in dopaminergic pharmacology. Its core nicotinamide scaffold, functionalized with a methoxy group at the 5-position and an N-phenyl substitution, enables unique interactions with key neuronal targets. Research on analogous 5-methoxy-substituted compounds demonstrates potent modulation of dopamine homeostasis and neuroprotective effects relevant to Parkinson’s disease (PD) and depression. For instance, Nurr1 agonists featuring 4-amino-7-chloroquinoline scaffolds (e.g., 4A7C-301) enhance transcriptional activity of this dopamine neuron-survival factor, protecting midbrain dopaminergic neurons in MPTP-induced PD models. These compounds ameliorate motor deficits and olfactory dysfunction—core non-motor symptoms in PD—without inducing dyskinesia [6].
Table 1: Neuroprotective Efficacy of 5-Methoxy-Containing Analogs in Dopaminergic Models
Compound | Target | Biological Effect | Experimental Model | Key Outcome |
---|---|---|---|---|
4A7C-301 | Nurr1 | Transcriptional activation | MPTP mice | ∼80% neuron survival; motor/olfactory improvement |
5-MeO-DMT derivatives | 5-HT1A | Receptor agonism | Social defeat models | Antidepressant/anxiolytic effects sans hallucination |
MPP+ | VMAT2/DAT | DA homeostasis disruption | Striatal slices | DA efflux potentiation; ∼30% toxicity contribution |
The compound’s potential interaction with vesicular monoamine transporter 2 (VMAT2) is particularly salient. Competitive inhibition of VMAT2 by structural analogs like MPP+ disrupts dopamine sequestration, increasing cytosolic dopamine levels and subsequent oxidative stress—a hallmark of dopaminergic degeneration. Conversely, VMAT2 overexpression completely rescues neurons from MPP+ toxicity, underscoring this transporter’s pivotal role [10]. 5-Methoxy-N-phenylnicotinamide may similarly influence dopamine storage dynamics, positioning it as a candidate for modulating dopamine-dependent pathologies.
The 5-methoxy motif is a critical pharmacophore in CNS-active compounds, driving target selectivity and functional efficacy. Systematic structure-activity relationship (SAR) studies of 4-amino-7-chloroquinoline derivatives reveal that:
Table 2: SAR of Key 5-Methoxy-Containing Scaffolds in Receptor Targeting
Scaffold | Optimal Substituents | Target Affinity | Functional Outcome |
---|---|---|---|
4A7C-pyrimidine (e.g., 4A7C-101) | C2 linker; 2-methylpyrimidine | Nurr1 (EC~50~ = 121 nM) | Neuroprotection; dopaminergic gene upregulation |
Tryptamine (e.g., 5-MeO-MiPT) | N-methyl-N-isopropyl | 5-HT~1A~ (K~i~ = 12–143 nM) | Anxiolysis; sensory modulation |
Nicotinamide | 5-OMe; N-aryl | Kinases (CSF1R, Trk) | Microglia imaging; anti-inflammatory potential |
Notably, replacing the indole nucleus of tryptamines with a nicotinamide bioisostere—as in 5-Methoxy-N-phenylnicotinamide—may preserve 5-HT~1A~ affinity while introducing kinase inhibitory potential. This dual-pharmacology profile is advantageous for multitarget neurotherapeutic development [9].
5-Methoxy-N-phenylnicotinamide belongs to a broader class of bioactive nicotinamides with varied receptor interactions:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9